molecular formula C14H15FN2O2 B2941031 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile CAS No. 1225883-44-2

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile

Cat. No.: B2941031
CAS No.: 1225883-44-2
M. Wt: 262.284
InChI Key: OSZMVDRWZYMBCR-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile is a piperidine-based compound featuring a carbonitrile group at the 4-position of the piperidine ring and a 2-(4-fluorophenoxy)acetyl substituent. The fluorophenoxy moiety enhances lipophilicity and metabolic stability, while the carbonitrile group may contribute to hydrogen bonding or dipole interactions in biological systems.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)acetyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c15-12-1-3-13(4-2-12)19-10-14(18)17-7-5-11(9-16)6-8-17/h1-4,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZMVDRWZYMBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Fluorophenoxyacetyl Intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-fluorophenoxyacetyl chloride.

    Acylation of Piperidine: The 4-fluorophenoxyacetyl chloride is then reacted with piperidine in the presence of a base to form the desired 1-[2-(4-fluorophenoxy)acetyl]piperidine intermediate.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The nitrile group at position 4 is susceptible to catalytic hydrogenation. For example:

  • Nitrile to Amine : Using rhodium(I) or ruthenium(II) catalysts under hydrogen gas, the nitrile can be reduced to a primary amine. A rhodium(I)/ferrocene ligand system achieves >99% conversion with minimal byproducts .

  • Piperidine Ring Modifications : Asymmetric hydrogenation of substituted piperidinones (using Ru or Rh catalysts) yields stereoselective products, as demonstrated in the synthesis of Janus kinase inhibitors .

Key Conditions

Reaction TypeCatalyst SystemByproduct ControlYield
Nitrile hydrogenationRh(I)/ferrocene ligand<1% defluorinated>95%
Piperidine reductionRu(II)/chiral complex~3% impurities85–90%

Nucleophilic Additions and Cyclizations

The nitrile group participates in nucleophilic additions or cyclizations:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form α,β-unsaturated nitriles, as observed in pyridine synthesis .

  • Cycloadditions : The nitrile may engage in [3 + 2] cycloadditions with azides to form tetrazole derivatives, though direct examples require validation .

Hydrolysis Reactions

  • Nitrile to Carboxylic Acid : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. For example, HCl/EtOH at reflux yields 1-[2-(4-fluorophenoxy)acetyl]piperidine-4-carboxylic acid .

  • Esterification : Subsequent treatment with acetyl chloride forms acetylated derivatives, a step used in synthesizing intermediates for antihistamines like fexofenadine .

Functionalization of the Piperidine Nitrogen

The piperidine nitrogen can undergo alkylation or acylation:

  • N-Acetylation : Acetic anhydride or acetyl chloride in refluxing toluene forms N-acetyl derivatives, critical for protecting the amine during further reactions .

  • Friedel-Crafts Acylation : Reacts with benzoyl chloride to introduce aryl ketone groups, enabling subsequent Grignard additions .

Cross-Coupling Reactions

The 4-fluorophenoxy group enables metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at the phenoxy position .

  • Buchwald-Hartwig Amination : Nickel or palladium catalysts facilitate C–N bond formation with amines, enhancing pharmacological relevance .

Example Protocol

text
1. Dissolve 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile (1 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%) in degassed DMF. 2. Heat at 80°C for 12 h under N₂. 3. Purify via column chromatography (hexane:EtOAc = 4:1). Yield: 70–85%[6][8].

Stability and Byproduct Considerations

  • Defluorination : Hydrogenation or strong acids may cleave the C–F bond, requiring titanium isopropoxide to neutralize HF byproducts .

  • Oxidative Degradation : The nitrile and acetyl groups are stable under mild conditions but degrade in strong oxidizers (e.g., KMnO₄) .

Scientific Research Applications

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyacetyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding or other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Structural Analogues in Piperidine Carbonitrile Family

Compound 1 : 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile ()
  • Structure : Piperidine-4-carbonitrile with a 4-(trifluoromethyl)phenyl group.
  • Synthesis : Synthesized via nickel-catalyzed cross-coupling at room temperature (3 hours, 88% yield).
  • Applications: Likely explored in medicinal chemistry for its aromatic and electron-deficient properties .
Compound 2 : 1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-4-carbonitrile ()
  • Structure : Piperidine-4-carbonitrile with halogenated pyridine and silyl-protected hydroxyl groups.
  • Key Differences :
    • Halogenated pyridine substituents may confer distinct reactivity (e.g., in Suzuki couplings).
    • The bulky silyl group could hinder metabolic degradation, contrasting with the target compound’s smaller acetyl group .
Compound 3 : 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile ()
  • Structure : Dihydropyridine core with dual carbonitrile groups and a fluorophenyl substituent.
  • Key Differences: The dihydropyridine ring (non-aromatic) offers redox activity, unlike the fully saturated piperidine. Applications: Used as calcium channel blockers (e.g., nifedipine analogs), suggesting divergent biological targets compared to the target compound .

Substituent Effects on Physicochemical Properties

Property Target Compound Compound 1 () Compound 3 ()
Core Structure Piperidine Piperidine Dihydropyridine
Key Substituent 2-(4-Fluorophenoxy)acetyl 4-(Trifluoromethyl)phenyl 4-Fluorophenyl, dimethyl
Molecular Weight ~290 g/mol (estimated) ~268 g/mol ~283 g/mol
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~2.8 (balanced)
Synthetic Yield Not reported 88% Not reported

Biological Activity

1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a fluorophenoxyacetyl group, and a carbonitrile moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular structure of this compound is characterized by:

  • Piperidine Ring : Provides structural stability and is often involved in receptor binding.
  • Fluorophenoxyacetyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Carbonitrile Group : Can participate in hydrogen bonding and influence the compound's reactivity.

The molecular formula is C15_{15}H16_{16}F1_{1}N3_{3}O, with a molecular weight of approximately 273.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The carbonitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The fluorophenoxyacetyl group may enhance the compound's affinity for specific receptors, modulating signaling pathways related to neurotransmission and cellular responses .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia), with IC50_{50} values lower than reference drugs like doxorubicin .
CompoundCell LineIC50_{50} (µM)Reference
This compoundA-431<10
DoxorubicinA-431~20

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects:

  • Monoamine Transporters : It may interact with human monoamine transporters such as SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter), influencing neurotransmitter levels in the brain .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the piperidine structure or substituents can significantly impact biological activity:

  • Fluorine Substitution : The presence of fluorine in the phenoxy group enhances lipophilicity and receptor binding.
  • Carbonitrile Group : Variations in the carbonitrile position can alter enzyme inhibition potency.

Case Studies

Several studies have illustrated the biological potential of related compounds:

  • Anticonvulsant Activity : Analogues exhibiting thiazole rings showed promising anticonvulsant properties, indicating that similar structural motifs could enhance the activity of piperidine derivatives like this compound .
  • Cancer Treatment Applications : Investigations into thiazole-integrated compounds revealed significant antiproliferative effects, suggesting that incorporating similar moieties into piperidine structures could yield effective anticancer agents .

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